molecular formula C8H7BrClN5 B8522100 5-bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine

5-bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine

Cat. No. B8522100
M. Wt: 288.53 g/mol
InChI Key: NQDQAEKLTHTKDI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine is a useful research compound. Its molecular formula is C8H7BrClN5 and its molecular weight is 288.53 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H7BrClN5

Molecular Weight

288.53 g/mol

IUPAC Name

5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H7BrClN5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15)

InChI Key

NQDQAEKLTHTKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (1.29 g, 5.66 mmol) in EtOH (15 ml) at room temperature was added a solution of 5-methyl-1H-pyrazol-3-amine (549 mg, 5.66 mmol) in EtOH (3 ml) and triethylamine (628 mg, 6.22 mmol) and the reaction mixture was stirred at room temperature overnight. The suspension was filtered and washed with water and dried to give the desired product as a white solid (1.27 g, 78%). NMR (CDCl3) 2.24 (s, 3H), 6.24 (s, 1H), 8.41 (s, 1H), 9.29 (s, 1H), 12.32 (s, 1H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (10.0 g, 44 mmol), 3-amino-5-methyl-1H-pyrazole (6.0 g, 62 mmol) and N,N-diisopropylethylamine (9.20 ml, 53 mmol) in 1-butanol (80 ml) was heated at 85° C. for 12 hours. The mixture was allowed to cool to ambient temperature and the resulting precipitate collected by filtration. The solid product was washed with ethanol and dried to give the sub-titled compound (10.8 g, 85%). 1H NMR (DMSO): δ 2.23 (s, 3H), 6.23 (s, 1H), 8.39 (s, 1H), 9.21 (s, 1H), 12.27 (s, 1H); MS: m/z 290 (MH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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